molecular formula C12H7ClO4 B11777722 5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid

5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid

Cat. No.: B11777722
M. Wt: 250.63 g/mol
InChI Key: MPDKOZXXTVGOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid is a synthetic organic compound with the molecular formula C12H7ClO4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group, a prop-2-yn-1-yloxy group, and a carboxylic acid functional group attached to the benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can yield alcohols or aldehydes, and substitution can yield various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid is unique due to the presence of the chloro and prop-2-yn-1-yloxy groups, which confer specific reactivity and biological activity. These functional groups make it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H7ClO4

Molecular Weight

250.63 g/mol

IUPAC Name

5-chloro-3-prop-2-ynoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H7ClO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h1,3-4,6H,5H2,(H,14,15)

InChI Key

MPDKOZXXTVGOQG-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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